molecular formula CClN2S2 B038560 1,2,3,5-Dithiadiazolyl radical, 4-chloro- CAS No. 118436-67-2

1,2,3,5-Dithiadiazolyl radical, 4-chloro-

Cat. No. B038560
M. Wt: 139.6 g/mol
InChI Key: HHXVJSCSDJBUGP-UHFFFAOYSA-N
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Description

The 4-chloro-1,2,3,5-dithiadiazolyl radical, also known as ClCNSSN, is a type of dithiadiazolyl radical . It is reported to crystallize as twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .


Synthesis Analysis

A high yield, one-pot synthesis of the 1,2,3,5-dithiadiazolyl radical NC–(CF2)4–CNSSN˙ by reduction of the corresponding 1,3,2,4-dithiadiazolium salt has been reported . In the solid state, the title compound is dimerized in trans-cofacial fashion with intra-dimeric Sδ+⋯Nδ− interactions .


Molecular Structure Analysis

The molecular structure of the 4-chloro-1,2,3,5-dithiadiazolyl radical, ClCNSSN, is characterized by twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .


Chemical Reactions Analysis

The 1,3,2,4-dithiadiazolyl RCNSNS () radicals undergo an unprecedented concerted rearrangement to the thermodynamically more stable 1,2,3,5-dithiadiazolyl RCNSSN () radicals by the net exchange of adjacent cyclic sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The 4-chloro-1,2,3,5-dithiadiazolyl radical, ClCNSSN, is a polymorphic dithiadiazolyl radical . It crystallizes as twisted cofacial dimers in the triclinic space group P-1 with four molecules in the asymmetric unit . The structure exhibits three-centre SSδ+⋯Nδ− motifs .

properties

InChI

InChI=1S/CClN2S2/c2-1-3-5-6-4-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVJSCSDJBUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSS[N]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152119
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Dithiadiazolyl radical, 4-chloro-

CAS RN

118436-67-2
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118436672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5-Dithiadiazolyl radical, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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